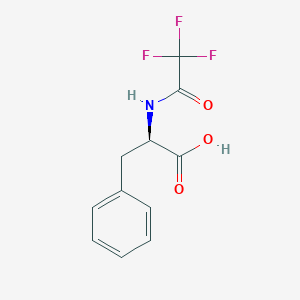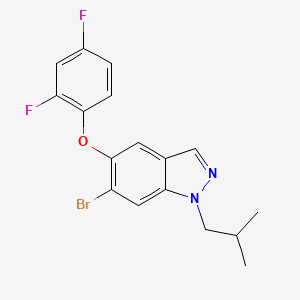
3-Bromo-2-isocyanatothiophene
概要
説明
3-Bromo-2-isocyanatothiophene is a chemical compound belonging to the class of isocyanatothiophenes. It is characterized by the presence of a bromine atom and an isocyanate group attached to a thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-isocyanatothiophene typically involves the bromination of 2-isocyanatothiophene. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
3-Bromo-2-isocyanatothiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Addition Reactions: Reagents such as primary and secondary amines, alcohols, and water can react with the isocyanate group under mild conditions to form the corresponding addition products.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-azido-2-isocyanatothiophene, 3-cyano-2-isocyanatothiophene, and various 3-amino-2-isocyanatothiophene derivatives can be formed.
Addition Products: Urea and carbamate derivatives are commonly formed when the isocyanate group reacts with amines and alcohols, respectively.
科学的研究の応用
3-Bromo-2-isocyanatothiophene has gained significant attention in scientific research due to its diverse applications:
作用機序
The mechanism of action of 3-Bromo-2-isocyanatothiophene involves its interaction with various molecular targets and pathways:
Molecular Targets: The isocyanate group can react with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to the formation of covalent adducts.
Pathways Involved: The compound may interfere with cellular processes by modifying key biomolecules, potentially leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
2-Isocyanatothiophene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-thiophenecarboxylic Acid: Contains a carboxylic acid group instead of an isocyanate group, leading to different reactivity and applications.
Uniqueness
3-Bromo-2-isocyanatothiophene is unique due to the presence of both a bromine atom and an isocyanate group on the thiophene ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable for various synthetic and research applications .
特性
IUPAC Name |
3-bromo-2-isocyanatothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNOS/c6-4-1-2-9-5(4)7-3-8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVODABAZTQBYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate](/img/structure/B3283327.png)




